

An In-Depth Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-3-hydroxy-2-methoxypyridine

Cat. No.: B1440621

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

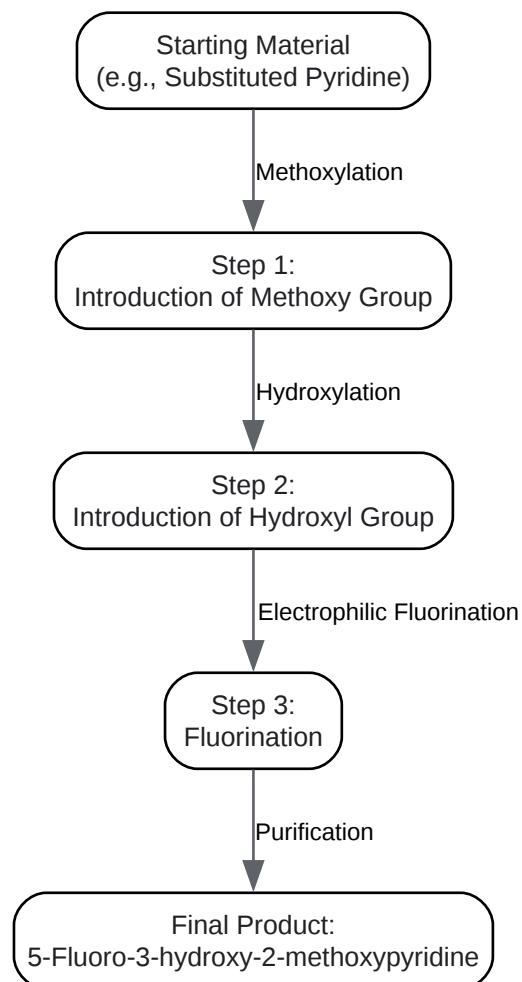
This technical guide provides a comprehensive overview of **5-Fluoro-3-hydroxy-2-methoxypyridine**, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific data on this compound is emerging, this document consolidates available information and provides expert insights into its properties, a proposed synthetic route, and its potential applications as a key building block for novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly and beneficially influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.^[1]

5-Fluoro-3-hydroxy-2-methoxypyridine (CAS No. 1233025-58-5) is a trifunctionalized pyridine that presents a unique combination of substituents: a fluorine atom, a hydroxyl group, and a methoxy group. This specific arrangement offers multiple points for further chemical modification, making it a highly versatile intermediate for the synthesis of complex molecular architectures. The interplay of these functional groups is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to derivative compounds.

Physicochemical and Spectroscopic Properties


Precise experimental data for **5-Fluoro-3-hydroxy-2-methoxypyridine** is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, we can compile a table of its key properties. Spectroscopic data, such as ^1H NMR, is crucial for its identification and characterization.[\[2\]](#)

Property	Value	Source
CAS Number	1233025-58-5	Chemical Supplier Catalogs
Molecular Formula	$\text{C}_6\text{H}_6\text{FNO}_2$	Calculated
Molecular Weight	143.12 g/mol	Calculated
Appearance	Expected to be a solid	Analogy to related compounds
^1H NMR Spectrum	Data available	--INVALID-LINK-- [2]
Purity	Typically $\geq 98\%$	Commercial Suppliers

Synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis for **5-Fluoro-3-hydroxy-2-methoxypyridine** is not readily available, a plausible synthetic route can be designed based on established methodologies for the preparation of substituted pyridines. The following protocol is a proposed, multi-step synthesis that leverages common reactions in heterocyclic chemistry.

Diagram of Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Fluoro-3-hydroxy-2-methoxypyridine**.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Step 1: Methoxylation of a Suitable Pyridine Precursor

- Rationale: The introduction of the methoxy group at the 2-position can be achieved via nucleophilic aromatic substitution on a precursor with a good leaving group (e.g., a chloro or bromo substituent) at that position.
- Procedure:

- To a solution of a suitable starting pyridine (e.g., 2-chloro-5-fluoro-3-hydroxypyridine) in anhydrous methanol, add sodium methoxide (1.5 equivalents).
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
- Remove the solvent under reduced pressure.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methoxylated pyridine.

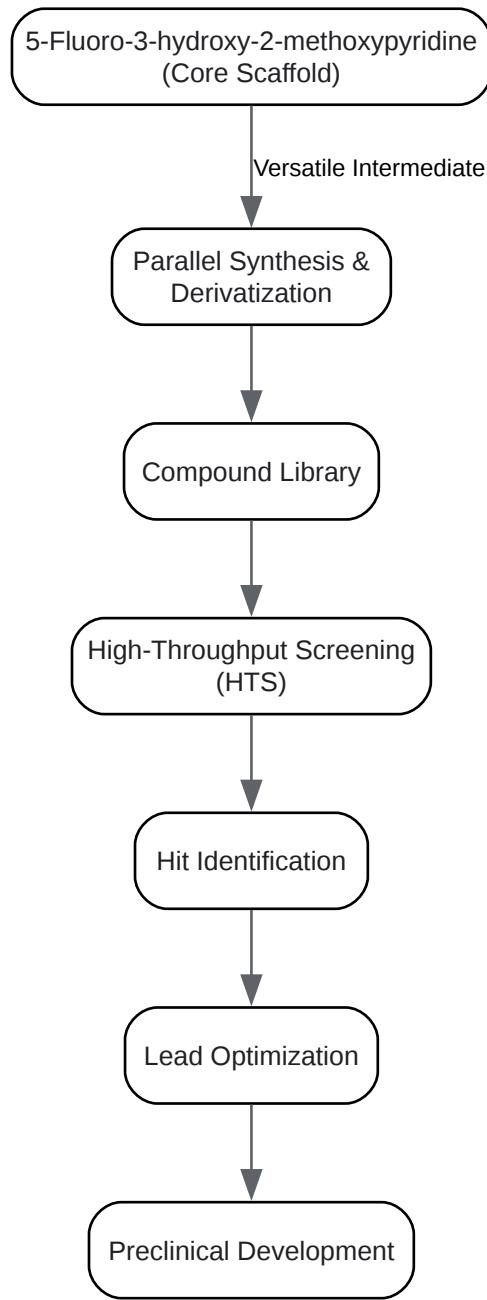
Step 2: Introduction of the Hydroxyl Group

- Rationale: If the starting material does not already contain the hydroxyl group, it can be introduced through various methods, such as a Baeyer-Villiger oxidation of a corresponding acetylpyridine or via a nucleophilic substitution of a suitable leaving group. The choice of method will depend on the available starting materials.

Step 3: Electrophilic Fluorination

- Rationale: The final fluorination step at the 5-position can be achieved using an electrophilic fluorinating agent. This is a common strategy for the late-stage fluorination of electron-rich aromatic systems.
- Procedure:
 - Dissolve the 3-hydroxy-2-methoxypyridine intermediate in a suitable anhydrous solvent (e.g., acetonitrile).
 - Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

- Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.


Step 4: Purification

- Rationale: The final product will likely require purification to remove any unreacted starting materials or byproducts.
- Procedure:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
 - Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **5-Fluoro-3-hydroxy-2-methoxypyridine**.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

5-Fluoro-3-hydroxy-2-methoxypyridine is a prime candidate for use as a scaffold or intermediate in the synthesis of novel drug candidates. The strategic placement of its functional groups allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR).

Diagram of Role in Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: Role of **5-Fluoro-3-hydroxy-2-methoxypyridine** in a drug discovery workflow.

The hydroxyl group can serve as a handle for introducing various moieties through ether or ester linkages. The pyridine nitrogen can be quaternized or can act as a hydrogen bond acceptor. The aromatic ring itself can be further functionalized. The presence of the fluorine atom is expected to enhance metabolic stability and the methoxy group can influence the electronic properties of the ring system. These features make this compound a valuable

building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any chemical compound, **5-Fluoro-3-hydroxy-2-methoxypyridine** should be handled with appropriate safety precautions in a well-ventilated laboratory.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[\[3\]](#)

Conclusion

5-Fluoro-3-hydroxy-2-methoxypyridine is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of functional groups on a fluorinated pyridine core makes it a highly attractive scaffold for the development of novel therapeutics. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to understand its potential, propose synthetic strategies, and incorporate it into their drug discovery programs. Further research into the synthesis and biological activities of derivatives of this compound is highly encouraged and is expected to yield valuable insights and potentially new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 5-Fluoro-3-hydroxy-2-methoxypyridine(1233025-58-5) 1H NMR [m.chemicalbook.com]
- 3. 5-Fluoro-3-hydroxy-2-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440621#5-fluoro-3-hydroxy-2-methoxypyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com